molecular formula C8H8N4O2 B13191453 4-Amino-6-(5-methylfuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(5-methylfuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13191453
M. Wt: 192.17 g/mol
InChI Key: JIGZFQDCJKAMEN-UHFFFAOYSA-N
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Description

4-Amino-6-(5-methylfuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(5-methylfuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a furan ring. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-methylfuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The amino group and the furan ring can participate in substitution reactions, leading to the formation of various substituted triazines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazines with different functional groups.

Scientific Research Applications

4-Amino-6-(5-methylfuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-methylfuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol: A similar compound with a thiol group instead of a carbonyl group.

    2-Amino-4,6-dimethyl-1,3,5-triazine: Another triazine derivative with different substituents.

Uniqueness

4-Amino-6-(5-methylfuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific combination of an amino group and a methylfuran moiety

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

4-amino-6-(5-methylfuran-3-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H8N4O2/c1-4-2-5(3-14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13)

InChI Key

JIGZFQDCJKAMEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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